molecular formula C20H31NO7 B1671080 Echimidine CAS No. 520-68-3

Echimidine

Cat. No. B1671080
CAS RN: 520-68-3
M. Wt: 397.5 g/mol
InChI Key: HRSGCYGUWHGOPY-ZOSTXFCJSA-N
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Description

Echimidine is a major alkaloid detected in honey used to produce mead . It is a major hepatotoxic dehydropyrrolizidine alkaloid produced by E. plantagineum .


Synthesis Analysis

Pyrrolizidine alkaloids, such as Echimidine, are natural secondary metabolites mainly produced in plants, bacteria, and fungi as part of an organism’s defense machinery . The latest advances in the extraction and analysis of this class of alkaloids are summarized with special emphasis on chromatographic-based analysis and determinations in food .


Molecular Structure Analysis

Echimidine has a molecular formula of C20H31NO7 . Its average mass is 397.463 Da and its monoisotopic mass is 397.210052 Da . It has a double-bond stereo and 4 of 4 defined stereocentres .


Physical And Chemical Properties Analysis

Echimidine has a density of 1.3±0.1 g/cm3 . Its boiling point is 535.7±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.2 mmHg at 25°C . The enthalpy of vaporization is 93.4±6.0 kJ/mol . The flash point is 277.8±30.1 °C . The index of refraction is 1.565 . The molar refractivity is 102.1±0.4 cm3 .

Scientific Research Applications

Toxicology and Safety Assessment

Echimidine’s hepatotoxic nature makes it a significant compound in toxicological studies. It serves as a model substance to study the hepatotoxic effects of pyrrolizidine alkaloids on liver cells . Research has shown that echimidine can cause concentration-dependent inhibition of hepatocyte viability, which is crucial for understanding the toxicological impact of natural toxins .

Pharmacology Research

Despite its toxicity, echimidine, like other pyrrolizidine alkaloids, has pharmacological properties that are of interest in drug discovery programs. Studies explore the dual nature of these compounds, which, while toxic, also hold potential therapeutic effects that could be harnessed in a controlled manner .

Environmental Science

Echimidine’s impact on the environment, particularly through contamination of honey, is a research area of environmental science. The compound’s presence in honey has become a target for food safety regulations, and understanding its environmental pathways is crucial for protecting ecosystems and food sources .

Biochemistry and Chemical Analysis

In biochemistry, echimidine is used to study the chemical structure and properties of pyrrolizidine alkaloids. Techniques like NMR spectroscopy and HPLC are employed to isolate echimidine and its isomers, which helps in understanding their biochemical behavior and potential interactions with biological systems .

Agricultural Applications

While not directly used in agriculture due to its toxicity, echimidine’s presence in plants like Echium plantagineum L. poses a risk for contamination in agricultural products such as honey. Research in this field focuses on the detection and management of echimidine to ensure the safety of agricultural produce .

Medicinal Research

Echimidine is studied in the context of traditional Chinese medicine (TCM), where it is found in certain Boraginaceae plants used in TCM practices. The aim is to understand the risks associated with its use and to establish safe practices for the inclusion of such plants in medicinal applications .

Safety And Hazards

Echimidine is classified as having acute toxicity - Category 2, both Oral and Dermal .

properties

IUPAC Name

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSGCYGUWHGOPY-LYHHMGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020028
Record name Echimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echimidine

CAS RN

520-68-3
Record name (+)-Echimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501020028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECHIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NEL09379
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ECHIMIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3483
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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